3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-5-2-4-11(8-13)14(21)19-12-9-16-15(17-10-12)20-7-3-6-18-20/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPEBDFQNKWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Procedure :
-
Starting material : 2-Chloro-5-nitropyrimidine.
-
Pyrazole introduction : React with 1H-pyrazole in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
-
Nitro reduction : Catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl) converts the nitro group to an amine.
Reaction Table :
Cross-Coupling Approaches
Suzuki-Miyaura Coupling :
-
Substrate : 2-Bromo-5-aminopyrimidine.
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Reagent : 1H-pyrazole-1-boronic acid.
Amidation of 2-(1H-Pyrazol-1-yl)pyrimidin-5-amine
Acyl Chloride Method
Procedure :
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Activation : 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl2) to form 3-methoxybenzoyl chloride.
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Coupling : React the acyl chloride with 2-(1H-pyrazol-1-yl)pyrimidin-5-amine in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base.
Reaction Table :
Carbodiimide-Mediated Coupling
Alternative : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate 3-methoxybenzoic acid, followed by reaction with the amine.
One-Pot Synthesis Strategies
Cyclocondensation Approach
Procedure :
-
Intermediate formation : React 5-amino-1H-pyrazole with ethyl 3-methoxybenzoylacetate in acetic acid under reflux.
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Cyclization : Add ammonium acetate and heat to 120°C to form the pyrimidine ring.
Reaction Table :
Tandem Substitution-Coupling
Example :
-
Pyrimidine synthesis : Start with 2,5-dichloropyrimidine.
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Stepwise substitution :
Industrial-Scale Optimization
Continuous Flow Synthesis
Green Chemistry Metrics
Analytical Characterization
Spectral Data
Purity Assessment
Challenges and Mitigation Strategies
-
Low solubility of intermediates : Use DMF/DMSO mixtures or sonication.
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Over-reduction in nitro groups : Opt for Zn/HCl instead of catalytic hydrogenation.
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Byproducts in cyclization : Add molecular sieves to absorb water.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanol with a base like sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its pyrimidine-pyrazole hybrid substituent , which distinguishes it from related benzamides. Below is a detailed comparison with structurally similar compounds from peer-reviewed literature and patents.
Substituent Variations on the Pyrimidine Ring
Key Observations:
Pyrimidine Substituent Diversity: The pyrazol-1-yl group in the target compound may enhance hydrogen bonding or π-π stacking in biological targets compared to dimethylamino () or trifluoromethyl () groups.
Biological Activity: Temano-grel (), a phenyl-pyrazole benzamide, inhibits platelet aggregation, suggesting the target compound’s pyrimidine-pyrazole system may share similar mechanisms . Filapixant’s purinoreceptor antagonism () highlights the role of pyrimidine-thiazole hybrids in modulating purinergic signaling, a pathway distinct from the target compound’s inferred activity .
Pharmacophore and Structural Activity Relationships (SAR)
- Pyrimidine Position 2 :
- Chloro substituents () may increase electrophilicity, affecting reactivity and toxicity profiles .
Patent Landscape and Development Status
- (EP 3 532 474 B1) : Patented benzamides with triazolo-pyridine and cyclohexylethoxy substituents target kinases or inflammatory pathways, underscoring the therapeutic versatility of benzamide scaffolds .
- : Alkynyl-linked pyrimidine benzamides demonstrate anticancer activity, suggesting that the target compound’s pyrimidine-pyrazole system could be optimized for oncology applications .
Biological Activity
3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of pyrazole derivatives, which are known for various biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.
- Synthesis of the Pyrimidine Ring : Condensation of a β-dicarbonyl compound with guanidine.
- Coupling Reaction : Using coupling agents like EDCI in the presence of bases such as triethylamine to form the final product.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity and enhance autophagy in cancer cells, suggesting a potential mechanism for their anticancer properties .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulator |
| Compound B | A549 (Lung) | 0.8 | Induces apoptosis |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
Additionally, pyrazole derivatives have been evaluated for their antimicrobial activity. Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This activity is attributed to their ability to interfere with cellular integrity and function .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substitution patterns on the pyrazole and pyrimidine rings can significantly affect their reactivity and biological efficacy. For example, modifications to the methoxy group may enhance or diminish the compound's ability to interact with specific biological targets.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Anticancer Effects : A study demonstrated that certain pyrazolyl-benzamides showed submicromolar antiproliferative activity against pancreatic cancer cells, indicating their potential as therapeutic agents .
- Autophagy Modulation : Another investigation revealed that these compounds could modulate autophagic flux under nutrient-deprived conditions, highlighting their dual role in cancer therapy by targeting both metabolic pathways and cell proliferation .
Q & A
Basic: What are the recommended synthetic routes and critical parameters for synthesizing 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide?
Methodological Answer:
Synthesis of this compound likely involves multi-step reactions, including:
- Amide Coupling: React 3-methoxybenzoic acid derivatives (e.g., acid chloride or activated ester) with 2-(1H-pyrazol-1-yl)pyrimidin-5-amine under basic conditions (e.g., DIPEA in DMF) .
- Heterocycle Formation: Pyrazole and pyrimidine rings may be constructed via cyclocondensation or cross-coupling (e.g., Suzuki reaction for aryl substituents) .
Critical Parameters:
Validation: Monitor intermediates via TLC and confirm final structure using (e.g., aromatic protons at δ 7.2–8.5 ppm) and mass spectrometry .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
- Spectroscopic Analysis:
- : Identify methoxy (δ ~3.8 ppm), pyrimidine (δ 8.3–8.6 ppm), and pyrazole protons (δ 7.5–8.0 ppm) .
- HPLC: Use C18 column (MeCN/HO + 0.1% TFA) to assess purity (>95%) .
- Elemental Analysis: Validate C, H, N content against theoretical values (e.g., C: 58.2%, H: 3.8%, N: 22.6%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
